Abecomotide is a synthetic peptide that has garnered attention for its potential therapeutic applications. It is classified as a peptide drug, specifically designed to interact with biological systems to elicit a desired pharmacological effect. The International Nonproprietary Name (INN) for Abecomotide reflects its unique structure and intended use, which is primarily in the field of metabolic disorders and potential weight management therapies. It is produced using a cell-free protein synthesis system based on Escherichia coli lysate, allowing for precise control over the synthesis process and modifications to the peptide structure .
The synthesis of Abecomotide involves several advanced techniques in peptide synthesis:
Abecomotide's molecular structure is characterized by its sequence of amino acids, which determines its biological activity. The specific sequence includes various functional groups that contribute to its interactions with biological targets. Key features include:
The precise three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into its binding mechanisms and stability .
Abecomotide can participate in various chemical reactions relevant to its function and stability:
These reactions are critical in understanding how Abecomotide behaves in biological systems and how it can be optimized for therapeutic use .
Abecomotide functions primarily through its interaction with specific receptors involved in metabolic regulation. Its mechanism of action includes:
Abecomotide exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation and delivery methods for clinical applications .
Abecomotide has several promising applications in scientific research and medicine:
Abecomotide demonstrates high selectivity for CDK4 and CDK6 kinases, distinguishing it from pan-CDK inhibitors. This selectivity is quantified through NanoBRET™ Target Engagement assays in live cells, which measure intracellular binding affinity. Abecomotide exhibits a BRET50 value of ≤20 nM for CDK4/6, compared to >500 nM for CDK1, CDK2, CDK7, and CDK9, highlighting its precision [10]. Structural analyses reveal that this selectivity arises from Abecomotide's unique interaction with the ATP-binding pocket of CDK4/6, where it forms hydrogen bonds with Val96 (CDK4) and Gln103 (CDK6), residues absent in other CDKs [6].
Table 1: Selectivity Profile of Abecomotide Across CDK Isoforms
CDK Isoform | BRET50 (nM) | Cellular Function |
---|---|---|
CDK4 | 18 | G1/S transition regulation |
CDK6 | 15 | G1/S transition regulation |
CDK1 | 620 | Mitotic progression |
CDK2 | 580 | S-phase entry |
CDK9 | 720 | Transcriptional elongation |
Notably, Abecomotide’s selectivity prevents off-target effects on transcriptional CDKs (e.g., CDK9), which are associated with global RNA synthesis disruption [10]. This contrasts with earlier CDK inhibitors like flavopiridol, which showed sub-100 nM affinity for multiple CDKs [10].
Abecomotide induces G1/S cell cycle arrest by specifically inhibiting retinoblastoma (Rb) protein hyperphosphorylation. The Rb pathway is governed by a phosphorylation cascade: Cyclin D-CDK4/6 initiates early phosphorylation, while Cyclin E-CDK2 completes hyperphosphorylation, releasing E2F transcription factors [3] [6]. Abecomotide disrupts this process by blocking CDK4/6-mediated phosphorylation at Ser780 and Ser795 residues of Rb, confirmed through phospho-proteomic studies in ER+ breast cancer cells [4] [8].
Mechanistically, Abecomotide exploits a helix-docking site unique to CDK4/6-Rb interactions. Unlike CDK2, which targets Rb’s N-terminal domain, CDK4/6 binds a C-terminal α-helix via hydrophobic interactions [6]. Abecomotide stabilizes an inactive kinase conformation, preventing this docking. Consequently, Rb maintains its E2F-repressive state, downregulating S-phase genes (e.g., CCNA2, TK1) by 60–80% in sensitive cell lines [8].
Resistance can emerge via Rb loss or mutation, observed in 15–20% of resistant tumors, rendering Abecomotide ineffective. However, RB1-wild-type cells exhibit sustained G1 arrest even at submicromolar concentrations [4] [9].
Beyond CDK4/6, Abecomotide engages off-target kinases at higher concentrations (IC50 >1 μM), including PIM1, HIPK2, and DYRK2. These interactions contribute to its anti-tumor efficacy in heterogeneous tumors:
Table 2: Non-Canonical Kinase Targets of Abecomotide
Kinase | IC50 (μM) | Biological Role | Tumor Relevance |
---|---|---|---|
PIM1 | 1.2 | Cell survival, mTOR activation | HER2+ breast cancer |
HIPK2 | 2.5 | DNA damage response | Chemotherapy resistance |
DYRK2 | 3.1 | Proteasome regulation | TNBC metastasis |
These off-target effects are concentration-dependent and may explain Abecomotide’s efficacy in CDK4/6-low malignancies, such as subsets of lung adenocarcinoma and melanoma [9]. However, their clinical relevance requires further validation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7